molecular formula C19H20N2O3S2 B2577977 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-48-2

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2577977
CAS No.: 941931-48-2
M. Wt: 388.5
InChI Key: NXPVLVLPDDJZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic chemical compound of significant research interest due to its molecular structure, which incorporates a 4,6-dimethylbenzo[d]thiazol-2-amine moiety linked to a phenylacetamide system bearing an ethylsulfonyl group . The 4,6-dimethylbenzothiazole amine component is a well-known scaffold in medicinal chemistry, often utilized in the design and synthesis of novel bioactive molecules . The strategic incorporation of a sulfonamide group, as part of the ethylsulfonyl substituent in this compound, is a common feature in many pharmacologically active agents, particularly those investigated for their potential as enzyme inhibitors . Research into similar structural hybrids, particularly those combining benzothiazole cores with benzenesulfonamide derivatives, has demonstrated promising in vitro anticancer activities against various cancer cell lines . These related compounds are believed to exert cytotoxic effects through mechanisms such as the inhibition of key enzymatic targets like mitogen-activated kinase (MK-2) . This compound is intended for research applications only, specifically for use in biochemical profiling, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR) within this chemical class. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-7-5-14(6-8-15)11-17(22)20-19-21-18-13(3)9-12(2)10-16(18)25-19/h5-10H,4,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPVLVLPDDJZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4,6-dimethyl-2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the ethylsulfonyl group: This step involves the sulfonation of a phenyl ring using ethylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling reaction: The final step involves coupling the benzo[d]thiazole derivative with the ethylsulfonyl phenyl acetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing benzothiazole moieties, such as N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, exhibit promising anticancer activities. The structural features of this compound enhance its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that benzothiazole derivatives can act as inhibitors of various cancer-related pathways, potentially leading to reduced tumor growth and increased apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth has been tested against various strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action generally involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
  • Sulfonylation : The ethylsulfonyl group is introduced using sulfonyl chlorides in the presence of bases.
  • Amidation : The final step involves coupling with acetamide derivatives under standard coupling conditions.

Anticancer Activity Study

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human breast adenocarcinoma (MCF7) cell lines. The compound exhibited an IC50 value indicating significant cytotoxicity compared to control groups, suggesting its potential as a lead compound for further development in cancer therapy.

Antimicrobial Efficacy Assessment

Another research article detailed the antimicrobial testing of this compound against a panel of bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated that the compound had potent activity against both Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a 4,6-dimethyl group and an ethylsulfonyl moiety attached to a phenylacetamide. Its molecular formula is C25H25N3O3S2C_{25}H_{25}N_{3}O_{3}S_{2} with a molecular weight of 479.6 g/mol .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that the compound may target various biochemical pathways associated with:

  • Cancer cell proliferation
  • Microbial growth inhibition
  • Inflammatory responses

The presence of the benzothiazole moiety enhances its interaction with biological targets, potentially improving binding affinity and therapeutic efficacy compared to other similar compounds .

Anticancer Activity

Several studies have explored the anticancer properties of benzothiazole derivatives, including this compound. For instance:

  • Cell Line Studies : The compound has been evaluated against various tumor cell lines using assays such as MTT and acridine orange/ethidium bromide staining to assess cytotoxicity and induce apoptosis .
Cell LineIC50 Value (µM)Mechanism
A54910.5Apoptosis induction
C612.3Cell cycle arrest

These findings suggest that the compound may effectively induce apoptosis in cancer cells through caspase activation pathways.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Studies indicate its potential effectiveness against various bacterial strains by inhibiting cell wall biosynthesis pathways .

Case Studies

  • In Vitro Evaluation : A study conducted on the compound's efficacy against Mycobacterium tuberculosis demonstrated significant inhibitory effects on DprE1 enzyme activity, which is crucial for bacterial growth .
    • Results : The compound exhibited an IC50 value of 8 µM, indicating strong potential as a therapeutic agent against tuberculosis.
  • Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory properties of benzothiazole derivatives, revealing that this compound significantly reduced pro-inflammatory cytokine levels in vitro .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: benzothiazole/heterocyclic cores, acetamide linkers, and substituted aromatic systems. Data from the evidence are synthesized into tables and discussions.

Spectroscopic and Analytical Comparisons

Table 2: Key Spectroscopic Features

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) LCMS (m/z) Reference
Target Compound Not reported Not reported Not reported Not reported N/A
GB18 1680 (C=O) 7.85 (d, J=8.4 Hz, Ar-H) 165.2 (C=O) 447.9 [(M-2H)+]
GB19 1678 (C=O) 7.78 (s, Ar-H) 164.9 (C=O) 444.0 [(M-H)+]
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Not reported 2.85 (s, CH₂) 170.1 (C=O) Not reported

Key Observations:

  • The ethylsulfonyl group in the target compound would likely show distinct IR peaks near 1300–1150 cm⁻¹ (S=O stretching) and ¹H NMR signals for ethyl groups (~1.3 ppm for CH₃, 3.1 ppm for CH₂) .
  • Halogenated analogs (e.g., GB18) exhibit downfield-shifted aromatic protons in ¹H NMR due to electron-withdrawing effects .

Table 3: Antimicrobial Activity of Selected Analogs

Compound Name MIC (µmol/L) Against S. aureus MIC (µmol/L) Against E. coli MIC (µmol/L) Against C. albicans Reference
Target Compound Not reported Not reported Not reported N/A
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide 13–27 13–27 13–27
2-(2-Methylquinoxalin-3-ylthio)-N-(benzo[d]thiazol-2-yl)acetamide 25 25 25

Key Observations:

  • Electron-withdrawing groups (e.g., –SO₂Et, –NO₂, –Br) enhance antimicrobial activity by increasing membrane penetration (logP) and target binding .
  • The target compound’s ethylsulfonyl group may confer similar advantages, though biological testing is required for confirmation.
ADMET and Drug-Likeness Considerations
  • Metabolic Stability: Piperazine-containing analogs (e.g., ) show altered pharmacokinetics due to hepatic metabolism of the piperazine ring . The ethylsulfonyl group in the target compound may undergo sulfoxide/sulfone metabolism, requiring further study.

Q & A

Basic: What are the optimal synthetic routes for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide?

Methodological Answer:
The compound can be synthesized via a multi-step approach involving:

Thiazole Ring Formation : React 2-amino-4,6-dimethylbenzothiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide core .

Sulfonyl Group Introduction : Introduce the ethylsulfonyl moiety at the para position of phenylacetic acid using sulfonation reagents (e.g., chlorosulfonic acid) followed by ethylation .

Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to conjugate the benzothiazole and sulfonylphenyl segments .
Key Optimization : Monitor reaction progress via TLC, and purify intermediates via column chromatography. Final yields typically range from 65–85% under reflux conditions (70–80°C, 4–6 hours) .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • HPLC : Assess purity (>95%) using a C18 column (4.6 × 250 mm, 5 µm), mobile phase of acetonitrile/water (70:30), flow rate 1.0 mL/min, and UV detection at 254 nm .
  • NMR : Confirm structure via ¹H and ¹³C NMR. Key signals include:
    • ¹H : δ 2.45 (s, 6H, 4,6-dimethyl), δ 3.15 (q, J=7.2 Hz, 2H, SO₂CH₂CH₃), δ 4.10 (s, 2H, CH₂CO) .
    • ¹³C : δ 168.5 (C=O), 154.2 (C-SO₂), 122–140 ppm (aromatic carbons) .
  • IR : Peaks at 1680 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O stretching) .

Advanced: How do substituents on the benzothiazole ring influence biological activity?

Methodological Answer:
Substituent effects are critical for structure-activity relationships (SAR):

  • Electron-Withdrawing Groups (EWGs) : Halogens (Cl, Br) or nitro (-NO₂) at the 4/6 positions enhance antimicrobial activity by increasing lipophilicity (logP), improving membrane penetration .
  • Methoxy Groups : Reduce activity due to decreased solubility and steric hindrance .
  • Methyl Groups (4,6-dimethyl) : Balance lipophilicity and metabolic stability, making them ideal for CNS-targeted compounds .
    Experimental Design : Synthesize analogs with varying substituents, test MIC against S. aureus and C. albicans, and correlate logP (via HPLC) with activity .

Advanced: How can computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with HDAC4 (PDB: 4CBT). The ethylsulfonyl group forms hydrogen bonds with Asp-101, while the benzothiazole ring engages in π-π stacking with His-803 .
  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and molar refractivity. Validate with experimental IC₅₀ values from kinase inhibition assays .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Basic: What are common impurities in synthesis, and how are they addressed?

Methodological Answer:

  • Byproducts : Unreacted 2-aminothiazole (detected via HPLC at RT 2.8 min) or sulfonamide intermediates. Mitigate via optimized stoichiometry (1:1.2 molar ratio of benzothiazole to phenylacetic acid) .
  • Solvent Traces : Remove residual DMF or dichloromethane by washing with ethyl acetate/water (3:1) and drying under vacuum .
  • Oxidation Products : Prevent sulfoxide formation by conducting sulfonation under inert atmosphere (N₂) .

Advanced: How to resolve contradictions in reported antimicrobial data across studies?

Methodological Answer:
Discrepancies in MIC values (e.g., 13–250 µg/mL) arise from:

  • Strain Variability : Test against standardized strains (ATCC) and include clinical isolates .
  • Substituent Positioning : Ortho-substituted analogs show higher activity than para-substituted ones due to improved target binding .
  • Assay Conditions : Use consistent broth microdilution (CLSI guidelines) and control for pH (7.2–7.4) .
    Resolution : Perform meta-analysis of logP, MIC, and substituent electronic parameters (Hammett σ) to identify trends .

Advanced: What mechanistic insights explain its anti-inflammatory activity?

Methodological Answer:

  • COX-2 Inhibition : The ethylsulfonyl group mimics sulfonamide COX-2 inhibitors (e.g., Celecoxib), blocking arachidonic acid binding .
  • NF-κB Pathway : Downregulate TNF-α and IL-6 in RAW264.7 macrophages (ELISA, IC₅₀ ≈ 12 µM) via IκBα phosphorylation inhibition .
  • Experimental Validation : Use siRNA knockdown in murine models to confirm target specificity .

Basic: What crystallization strategies produce single crystals for X-ray analysis?

Methodological Answer:

  • Solvent System : Use slow evaporation of 1:1 methanol/acetone at 4°C to grow crystals .
  • Cocrystallization : Add sorbic acid (1:1 molar ratio) to stabilize the lattice via hydrogen bonding .
  • Analysis : Confirm space group (e.g., P2₁/c) and intermolecular interactions (N—H⋯N, C—H⋯O) via Mercury CSD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.